molecular formula C9H9NO4S B8234223 Quinoline sulfate CAS No. 530-66-5

Quinoline sulfate

Cat. No.: B8234223
CAS No.: 530-66-5
M. Wt: 227.24 g/mol
InChI Key: WSZKUEZEYFNPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline sulfate is the sulfate salt of quinoline, a heterocyclic aromatic compound. It is characterized as a white to grayish-white or light brown crystalline powder that is sensitive to light . Physically, it has a melting point of approximately 325 to 327 °F and is slightly soluble in water . In a research context, this compound has been utilized as a fluorescent probe in the visualization and spatial analysis of odorants, demonstrating different fluorescence reactions such as quenching or enhancement upon exposure to various organic compounds . The compound should be handled with appropriate precautions, including the use of protective clothing and safety goggles. It should be stored protected from light and preferably in a refrigerator . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

530-66-5

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

hydrogen sulfate;quinolin-1-ium

InChI

InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)

InChI Key

WSZKUEZEYFNPID-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[NH+]2.OS(=O)(=O)[O-]

melting_point

325 to 327 °F (NTP, 1992)

physical_description

Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light.

Related CAS

54957-90-3
530-66-5

solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)

Origin of Product

United States

Foundational & Exploratory

Navigating the Labyrinth: A Technical Guide to the Toxicity Profile and Safety Data Sheet (SDS) Analysis of Quinoline Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical manufacturing, a profound understanding of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of ethical and effective development. Quinoline sulfate, a salt of the heterocyclic aromatic compound quinoline, presents a complex toxicological profile that demands meticulous evaluation. This guide, designed for the discerning scientific professional, eschews rigid templates to deliver a nuanced, in-depth analysis of this compound's toxicity and a practical framework for interpreting its Safety Data Sheet (SDS). By integrating established toxicological principles with actionable insights, this document aims to empower researchers to handle this compound with the requisite expertise and caution.

Unveiling the Toxicological Landscape of Quinoline and its Salts

The toxicity of this compound is intrinsically linked to its parent compound, quinoline. The strong acid salts of quinoline are expected to exist in a dissociated state in biological systems, making the toxicological data for quinoline highly relevant to its sulfate form.[1] The following sections dissect the key toxicological endpoints for quinoline and its derivatives, providing a comprehensive overview of the potential hazards.

Acute Toxicity: The Immediate Threat

Key Symptoms of Acute Exposure:

  • Anorexia and malaise[5]

  • General indifference to sound and light[5]

  • Irritation of the skin, eyes, and respiratory tract[3][5]

  • Headache, dizziness, and nausea[2][3]

Carcinogenicity: A Long-Term Concern

The carcinogenic potential of quinoline is a significant aspect of its toxicity profile. The U.S. Environmental Protection Agency (EPA) has classified quinoline as a Group B2, probable human carcinogen.[2] This classification is supported by studies showing an increased incidence of liver vascular tumors (hemangioendotheliomas) in rats and mice exposed orally to quinoline.[1][2] The genotoxicity of quinoline, demonstrated in various in vitro tests, suggests a potential mechanism for its carcinogenic activity.[1] Although some feeding studies did not find evidence of carcinogenicity for 8-hydroxyquinoline, the overall evidence for quinoline itself warrants a high degree of caution.[4]

Mutagenicity and Genotoxicity: The DNA Damaging Potential

Quinoline has demonstrated mutagenic properties in several assays. It has been shown to cause mutations in bacteria in the presence of metabolic activation and to induce unscheduled DNA synthesis in rat hepatocytes.[1] Specifically, quinoline is classified as a Category 3 mutagenic substance, indicating a possible risk of irreversible effects.[6] While some in vivo assays have produced negative results, the weight of evidence from both in vitro and in vivo studies supports its classification as a mutagen.[6]

Reproductive and Developmental Toxicity: A Generational Impact

The available data indicate that quinoline and its derivatives can pose a risk to development.[7] Studies on oxyquinoline, a related compound, have shown developmental toxicity.[7] Effects on reproduction have been observed, although typically at doses that also cause systemic toxicity in the parent animal.[7] These findings highlight the importance of implementing stringent safety measures for individuals of reproductive age who may be handling this compound.

Dermal and Ocular Irritation: Localized Hazards

Direct contact with quinoline can cause significant irritation to the skin and eyes.[3][6] It is reported to be a skin irritant and a severe eye irritant, with the potential for permanent corneal damage.[6] Animal studies have confirmed that quinoline can cause skin irritation in rabbits.[6] However, it is not considered to be a skin sensitizer based on mouse local lymph node assay (LLNA) data.[6]

Deconstructing the Safety Data Sheet (SDS): A Practical Guide

The Safety Data Sheet is the most critical document for communicating the hazards of a chemical. A thorough understanding of its sections is paramount for safe handling. While a specific SDS for "this compound" was not retrieved, the principles of SDS analysis remain universal.

Workflow for SDS Analysis

SDS_Analysis_Workflow cluster_emergency Emergency Procedures start Obtain SDS for this compound or a closely related compound (e.g., Quinoline) sec1_2 Section 1: Identification Section 2: Hazard Identification start->sec1_2 sec4 Section 4: First-Aid Measures sec1_2->sec4 sec5 Section 5: Fire-Fighting Measures sec4->sec5 sec6 Section 6: Accidental Release Measures sec5->sec6 sec7_8 Section 7: Handling and Storage Section 8: Exposure Controls/Personal Protection sec6->sec7_8 sec9_11 Section 9: Physical and Chemical Properties Section 10: Stability and Reactivity Section 11: Toxicological Information sec7_8->sec9_11 end Develop Safe Handling Protocol sec9_11->end

Caption: A logical workflow for analyzing a Safety Data Sheet (SDS) to develop safe handling protocols.

Section 2: Hazard Identification - The Critical First Look

This section provides a summary of the substance's hazards. For this compound, you should expect to see pictograms and hazard statements indicating:

  • Acute Toxicity: Harmful if swallowed.[8]

  • Skin Irritation: Causes skin irritation.[9][10]

  • Eye Irritation: Causes serious eye irritation.[9][10]

  • Mutagenicity: Suspected of causing genetic defects.[10]

  • Carcinogenicity: May cause cancer.[10]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]

Section 8: Exposure Controls/Personal Protection - Your Defense Strategy

This section is paramount for day-to-day laboratory safety. It outlines the necessary personal protective equipment (PPE) and engineering controls.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause severe eye irritation or damage.[6][9]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation and systemic absorption.[4][6]
Body Protection A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit.Minimizes skin exposure.[11]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a respirator.Prevents inhalation of dust or aerosols, which can cause respiratory irritation and may have systemic toxic effects.[7][8][9]

Engineering Controls:

  • Fume Hood: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to control airborne concentrations.[3][9]

Section 11: Toxicological Information - The Scientific Foundation

This section provides the detailed toxicological data that underpins the hazard classifications in Section 2. It is here that you will find information on LD50 values, irritation studies, and the evidence for carcinogenicity and mutagenicity. Cross-referencing this information with published literature is a crucial step in a comprehensive risk assessment.

Experimental Protocols for Toxicity Assessment: A Methodological Framework

For researchers involved in the development of new quinoline-based compounds, understanding the standard protocols for toxicity testing is essential. The following outlines a typical experimental workflow for assessing the toxicological profile of a new chemical entity (NCE).

Toxicity Testing Workflow

Toxicity_Testing_Workflow start New Chemical Entity (NCE) in_vitro In Vitro Toxicity Assays Ames Test (Mutagenicity) Chromosomal Aberration Test Cell Viability Assays start->in_vitro in_vivo_acute In Vivo Acute Toxicity LD50 Determination (Oral, Dermal) in_vitro->in_vivo_acute in_vivo_subchronic In Vivo Sub-chronic Toxicity 28-day or 90-day repeated dose studies in_vivo_acute->in_vivo_subchronic specialized Specialized Toxicity Studies Carcinogenicity Bioassay Reproductive/Developmental Toxicity in_vivo_subchronic->specialized risk_assessment Risk Assessment & Safety Profile specialized->risk_assessment

Caption: A standard workflow for the toxicological evaluation of a new chemical entity.

Ames Test for Mutagenicity: A Step-by-Step Protocol

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12]

  • Strain Selection: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98, TA100).

  • Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.

  • Exposure: Incubate the bacterial strains with various concentrations of the test compound (e.g., a novel quinoline derivative) both with and without the S9 mix.

  • Plating: Plate the treated bacteria onto a minimal agar medium that lacks histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Conclusion: A Commitment to Safety and Scientific Rigor

The toxicological profile of this compound is characterized by significant hazards, including acute toxicity, carcinogenicity, and mutagenicity. A comprehensive understanding of these risks, coupled with a diligent analysis of the Safety Data Sheet, is non-negotiable for any scientist working with this compound. By embracing a proactive approach to safety, grounded in a deep understanding of the underlying toxicology, researchers can mitigate risks and ensure a safe and productive laboratory environment. This guide serves as a foundational resource, but it is the continuous commitment of the scientific community to safety and knowledge that will ultimately protect researchers and advance the frontiers of science.

References

  • Quinolinols: Human health tier II assessment. (2019, March 8). Australian Department of Health.
  • Hydroxythis compound. (n.d.). Agricultural Marketing Service, U.S. Department of Agriculture.
  • Quinoline. (2000, January). U.S. Environmental Protection Agency.
  • Quinolines: Human health tier II assessment. (2015, July 3). Australian Department of Health.
  • Hydroxythis compound. (n.d.).
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11).
  • This compound. (n.d.).
  • Safety Data Sheet - Quinine Sulfate. (2015, March 19). Fisher Scientific.
  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. (1997, June). Office of Environmental Health Hazard Assessment, California Environmental Protection Agency.
  • Quinoline Toxicological Summary. (2023, November). Minnesota Department of Health.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Quinine. (n.d.). In Wikipedia.
  • Safety Assessment of Oxyquinoline and Oxythis compound as Used in Cosmetics. (2024, December 2). Cosmetic Ingredient Review.
  • Quinine sulfate Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG.
  • Toxicological Screening and Preliminary Safety Assessment of Pyrido[1,2-a]quinolines: An In-depth Technical Guide. (n.d.). Benchchem.

Sources

Historical applications of quinoline sulfate in dye manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Historical Applications of Quinoline Derivatives in Dye Manufacturing

Foreword: From an Accidental Discovery to a Chemical Revolution

The history of synthetic dyes is inextricably linked with the quinoline scaffold, yet this relationship began serendipitously. In 1856, the 18-year-old chemist William Henry Perkin was attempting to synthesize the anti-malarial drug quinine, a complex alkaloid featuring a quinoline core.[1][2] His experiment, using aniline derived from coal tar, famously failed to produce quinine but instead yielded a black sludge from which he extracted a brilliant purple dye: mauveine.[1] This accidental discovery ignited the synthetic dye industry, transforming coal tar, a once-unwanted industrial byproduct, into a vibrant palette for the world.[1]

Quinoline, first isolated from coal tar in 1834, quickly became a foundational building block for this new industry.[3] However, many of the initial dye molecules were soluble only in spirits or oils, limiting their utility in aqueous textile dyeing processes. The critical breakthrough was the process of sulfonation —the introduction of sulfonic acid (-SO₃H) groups. This chemical modification dramatically increased the water solubility of the dyes, allowing them to be applied uniformly and efficiently to fabrics. This guide, therefore, explores the historical application of quinoline derivatives, with a particular focus on the pivotal role of sulfonation and other activation methods in the creation of commercially significant dyes.

Part 1: The Quinophthalones - Crafting Brilliant Yellows

Among the earliest and most successful classes of quinoline-based dyes are the quinophthalones. Their core structure is formed by the condensation of a quinoline derivative with a phthalic anhydride derivative. The most prominent historical example is Quinoline Yellow.

Causality in Synthesis: From Spirit-Soluble to Water-Soluble

The initial synthesis of Quinoline Yellow, first described in 1878, produces a spirit-soluble (SS) pigment known chemically as 2-(2-quinolyl)indan-1,3-dione.[4] While a vibrant color, its insolubility in water made it impractical for large-scale textile dyeing. The true industrial value was unlocked through sulfonation.

  • Step 1: Condensation Reaction: The choice of quinaldine (2-methylquinoline) is critical. The methyl group at the 2-position is activated by the adjacent nitrogen atom in the quinoline ring, making its protons acidic and enabling them to participate in a condensation reaction with phthalic anhydride under heat. This reaction forges the core quinophthalone structure.

  • Step 2: Sulfonation: To render the dye water-soluble (WS), the quinophthalone intermediate is treated with fuming sulfuric acid (oleum).[4][5] Oleum is a far more potent sulfonating agent than concentrated sulfuric acid due to the presence of dissolved sulfur trioxide (SO₃), the active electrophile. This aggressive reagent is necessary to force the sulfonic acid groups onto the relatively stable aromatic rings of the dye molecule. The result is not a single compound but a mixture of mono-, di-, and tri-sulfonated sodium salts, collectively known as Quinoline Yellow WS.[4]

Experimental Protocol: Synthesis of Quinoline Yellow WS

This protocol is a representation of the historical two-step process.

Step 1: Synthesis of Quinoline Yellow SS (Spirit Soluble)

  • Reactant Charging: In a reaction vessel equipped for high-temperature heating and distillation, combine one molar equivalent of quinaldine (2-methylquinoline) and one molar equivalent of phthalic anhydride.

  • Condensation: Heat the mixture to 190-220°C. Water will be generated as a byproduct of the condensation and should be distilled off to drive the reaction to completion. The reaction is typically continued for several hours until water evolution ceases. A catalyst such as zinc chloride can optionally be used to lower the reaction temperature.

  • Isolation: Allow the molten reaction mass to cool and solidify. The crude product is a solid mass of 2-(2-quinolyl)indan-1,3-dione. This is Quinoline Yellow SS.

Step 2: Sulfonation to Quinoline Yellow WS (Water Soluble)

  • Sulfonating Agent: In a separate, corrosion-resistant vessel, prepare fuming sulfuric acid (oleum, typically 20-30% SO₃).

  • Addition of Intermediate: Carefully and slowly add the crude Quinoline Yellow SS from Step 1 to the oleum with vigorous stirring. The reaction is highly exothermic and requires external cooling to maintain a controlled temperature.

  • Sulfonation Reaction: Once the addition is complete, the mixture is heated gently (e.g., to 80-100°C) for several hours to ensure complete sulfonation.

  • Quenching and Precipitation: The reaction mixture is then carefully "drowned" by pouring it into a large volume of a cold brine (concentrated sodium chloride) solution.[5] This simultaneously neutralizes the excess strong acid and salts out the sulfonated dye product as its sodium salt.

  • Filtration and Purification: The precipitated Quinoline Yellow WS is collected by filtration. The resulting filter cake is heavily contaminated with inorganic salts (sodium sulfate and sodium chloride).[5] Historically, purification involved extensive washing with water to remove these impurities before drying.

Data Summary: Comparison of Quinoline Yellow Forms
PropertyQuinoline Yellow SSQuinoline Yellow WS
Chemical Name 2-(2-quinolyl)indan-1,3-dioneSodium salts of sulfonated 2-(2-quinolyl)indan-1,3-dione
C.I. Name Solvent Yellow 33Acid Yellow 3
CAS Number 8003-22-395193-83-2 (representative)
Solubility Soluble in nonpolar organic solvents (e.g., ethanol)Soluble in water
Primary Application Microscopy stains, spirit-based inksTextile dyeing, food and cosmetic coloration (E104)
Visualization: Quinoline Yellow Synthesis Pathway

Quinoline_Yellow_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Sulfonation & Neutralization Quinaldine Quinaldine Intermediate Quinoline Yellow SS (2-(2-quinolyl)indan-1,3-dione) Quinaldine->Intermediate Heat (190-220°C) - H₂O Phthalic Phthalic Anhydride Phthalic->Intermediate Oleum Fuming Sulfuric Acid (Oleum) Intermediate->Oleum Product Quinoline Yellow WS (Sulfonated Sodium Salt) Oleum->Product Sulfonation Brine Brine (NaCl) Brine->Product Salting Out

Caption: Synthesis pathway of Quinoline Yellow WS from quinaldine and phthalic anhydride.

Part 2: The Cyanines - Dyes for Photography and Beyond

The development of cyanine dyes from quinoline precursors marked a significant technological leap, particularly in the field of photography. These dyes acted as powerful spectral sensitizers, extending the sensitivity of photographic emulsions from only blue and UV light into the green and red portions of the spectrum, making panchromatic (full-color) photography possible.

Chemical Rationale: Activating Quinoline for Condensation

Unlike the high-temperature condensation used for quinophthalones, cyanine synthesis relies on the activation of the methyl group on a quinaldine precursor under milder conditions. This is achieved by quaternization—the reaction of the quinoline nitrogen with an alkyl halide (e.g., ethyl iodide) to form a quaternary ammonium salt (a quinolinium salt).

This quaternization is key:

  • Enhanced Acidity: The positive charge on the nitrogen atom makes the protons on the adjacent methyl group significantly more acidic and easily removed by a mild base.

  • Reactive Intermediate: Removal of a proton generates a highly reactive methylene base, which can then readily attack an electrophile to form the polymethine chain characteristic of cyanine dyes.

Pinacyanol , patented in 1905, is a classic example. It is formed by linking two quinoline rings via a three-carbon methine bridge.

Experimental Protocol: General Synthesis of Pinacyanol
  • Quaternization: Reflux quinaldine with an excess of ethyl iodide in a suitable solvent like ethanol to produce N-ethylquinaldinium iodide.

  • Condensation: The N-ethylquinaldinium iodide is then heated in a solvent such as pyridine or ethanol with a source for the central carbon of the methine bridge (historically, iodoform or orthoformic ester were used) and in the presence of a base (like sodium ethoxide).

  • Mechanism: The base abstracts a proton from the methyl group of one quinolinium molecule, which then attacks the one-carbon electrophile. The resulting intermediate reacts with a second molecule of the deprotonated quinolinium salt to form the final trimethine bridge.

  • Isolation: The dye is typically isolated by cooling the reaction mixture, which causes the Pinacyanol salt (e.g., Pinacyanol Iodide) to crystallize. It can then be collected by filtration.

Visualization: Pinacyanol Synthesis Pathway

Pinacyanol_Synthesis cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Condensation Quinaldine Quinaldine Quinolinium N-Ethylquinaldinium Iodide Quinaldine->Quinolinium EthylIodide Ethyl Iodide EthylIodide->Quinolinium BridgeSource Methine Bridge Source (e.g., Iodoform) Quinolinium->BridgeSource 2 equivalents Pinacyanol Pinacyanol BridgeSource->Pinacyanol Base Base Base->Pinacyanol

Caption: General synthesis pathway for the cyanine dye Pinacyanol.

Part 3: The Styryl Dyes - Indicators and Probes

The styryl dyes are another important class derived from activated quinoline precursors. They are characterized by a quinoline ring system linked via an ethenyl bridge (-CH=CH-) to another aromatic system. Quinaldine Red is a prominent historical example, used primarily as a pH indicator and biological stain.

Synthesis Principle: Aldol-Type Condensation

The synthesis of Quinaldine Red follows the same activation principle as the cyanine dyes. An N-alkylquinaldinium salt is first prepared to increase the acidity of the methyl group's protons. This activated intermediate then undergoes a condensation reaction with an aromatic aldehyde—in this case, p-dimethylaminobenzaldehyde—in the presence of a base. This reaction is essentially a directed aldol-type condensation, where the deprotonated quinaldine acts as the nucleophile and the aldehyde as the electrophile.

Experimental Protocol: Synthesis of Quinaldine Red
  • Reactant Preparation: Prepare N-ethylquinaldinium iodide as described in the Pinacyanol protocol.

  • Condensation: Dissolve N-ethylquinaldinium iodide and one molar equivalent of p-dimethylaminobenzaldehyde in a suitable solvent like ethanol.

  • Base Addition: Add a catalytic amount of a base, such as piperidine, to the solution and reflux the mixture for several hours. The base facilitates the deprotonation of the quinaldinium methyl group, initiating the condensation.

  • Isolation: Upon cooling, the brightly colored Quinaldine Red product crystallizes from the solution and can be collected by filtration and washed with a cold solvent to remove unreacted starting materials.

Visualization: Quinaldine Red Synthesis Pathway

Quinaldine_Red_Synthesis Quinolinium N-Ethylquinaldinium Iodide Product Quinaldine Red Quinolinium->Product Base (e.g., Piperidine) - H₂O Aldehyde p-Dimethylamino- benzaldehyde Aldehyde->Product

Caption: Synthesis of Quinaldine Red via condensation of activated quinaldine.

Conclusion

The historical development of synthetic dyes is a testament to the power of organic chemistry to transform simple molecules from industrial waste into products of immense economic and technological value. Quinoline and its derivatives were at the heart of this revolution. The application of sulfonation to create water-soluble dyes like Quinoline Yellow WS made vibrant, stable colors accessible for mass-market textiles. Simultaneously, the chemical activation of quinoline through quaternization paved the way for entirely new classes of functional dyes, such as the cyanines and styryls, which were instrumental in the advancement of photography and analytical science. These foundational techniques underscore a core principle of applied chemistry: the value of a molecule is often unlocked not in its initial form, but through strategic chemical modification.

References

  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • A Brief History of Synthetic Dyes. (2018, July 16). First Source Worldwide. Retrieved February 8, 2024, from [Link]

  • The mystery of the Victorian purple dye. (2023, November 8). Research Outreach. Retrieved February 8, 2024, from [Link]

  • Quinaldine red. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Quinaldine. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Quinaldine Red | C21H23N2.I. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Quinine. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • The colourful chemistry of artificial dyes. (2019, April 9). Science Museum. Retrieved February 8, 2024, from [Link]

  • History of Synthetic Dyes. (2023, October 3). ChemistryViews. Retrieved February 8, 2024, from [Link]

  • The First Century of Successful Applications of Pinacyanol: Some Noteworthy Results. (2022, April 17). MDPI. Retrieved February 8, 2024, from [Link]

  • Synthesis of Photosensitizing Dyes: Pinaverdol and Pinacyanol. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Synthesis of quinoline derivatives DQ1–DQ2; red color indicates the... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • The First Century of Successful Applications of Pinacyanol: Some Noteworthy Results. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • US4398916A - Process for purification of quinoline yellow. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Chemical Compatibility of Quinoline Sulfate with Oxidizing Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical compatibility of quinoline sulfate with various oxidizing agents. It is intended for researchers, scientists, and drug development professionals who handle quinoline and its derivatives. This document delves into the fundamental principles of quinoline's reactivity, the influence of its salt form on chemical stability, and the potential hazards associated with its mixture with oxidizers. Detailed experimental protocols for assessing chemical compatibility are provided, emphasizing a self-validating approach to safety and experimental design. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the subject matter.

Introduction: Understanding this compound

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in the synthesis of a wide array of pharmaceuticals and other specialty chemicals.[1] Its derivatives are integral to the production of antimalarial drugs, dyes, and agricultural products.[1] In many pharmaceutical and research applications, quinoline is utilized in its salt form, such as this compound, to enhance its solubility and stability.

This compound is formed by the reaction of quinoline, a weak base, with sulfuric acid.[2] This protonation occurs at the nitrogen atom of the quinoline ring, forming the quinolinium cation. This seemingly subtle modification has a significant impact on the electronic properties of the quinoline ring system and, consequently, its reactivity.

G Quinoline Quinoline (C₉H₇N) Quinoline_Sulfate This compound [(C₉H₇N)₂H₂SO₄] Quinoline->Quinoline_Sulfate Protonation Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Quinoline_Sulfate

The protonation of the nitrogen atom in quinoline to form this compound withdraws electron density from the aromatic rings, making the quinolinium ion more electron-deficient than the neutral quinoline molecule. This electronic alteration is a critical factor in its interaction with oxidizing agents.

The Chemistry of Oxidation and the Reactivity of the Quinolinium Ion

Oxidizing agents are substances that have the ability to accept electrons from other substances, thereby oxidizing them. Reactions between organic compounds and strong oxidizers can be highly exothermic and may lead to rapid gas evolution, potentially resulting in fires or explosions.[3]

The reactivity of the quinoline ring system is complex. The benzene ring is generally more susceptible to electrophilic attack than the pyridine ring. However, under strongly acidic conditions, such as in the presence of sulfuric acid, the quinolinium cation is the predominant species.[4] The positive charge on the nitrogen atom deactivates the pyridine ring towards electrophilic attack, making the benzene ring the primary site of reaction.[4][5]

Despite this deactivation, the quinolinium ion is not inert to oxidation. Strong oxidizing agents can still attack the electron-rich benzene portion of the molecule, often leading to ring-opening and the formation of pyridine carboxylic acids, such as quinolinic acid (pyridine-2,3-dicarboxylic acid).[6] Additionally, oxidation can occur at the nitrogen atom to form a quinoline N-oxide, particularly with reagents like hydrogen peroxide.[7]

G QS This compound Ring_Oxidation Benzene Ring Oxidation QS->Ring_Oxidation N_Oxidation Nitrogen Oxidation QS->N_Oxidation Oxidant Strong Oxidizing Agent Oxidant->Ring_Oxidation Oxidant->N_Oxidation Quinolinic_Acid Quinolinic Acid Ring_Oxidation->Quinolinic_Acid Hazard Potential for Runaway Reaction (Heat, Gas) Ring_Oxidation->Hazard Quinoline_N_Oxide Quinoline N-Oxide N_Oxidation->Quinoline_N_Oxide N_Oxidation->Hazard

Compatibility with Specific Classes of Oxidizing Agents

The compatibility of this compound with an oxidizing agent is highly dependent on the nature and strength of the oxidizer. The following sections detail the known and anticipated reactions with common classes of oxidizing agents.

Permanganates

Potassium permanganate (KMnO₄) is a powerful oxidizing agent. In alkaline conditions, it is known to oxidize quinoline to pyridine-2,3-dicarboxylic acid (quinolinic acid).[6] This reaction involves the oxidative cleavage of the benzene ring. Given that this compound exists in an acidic environment, the reaction with permanganate is expected to be vigorous. The combination of a strong oxidizer with an organic molecule in the presence of a strong acid like sulfuric acid can lead to a highly exothermic and potentially explosive reaction.[8]

Peroxides

Hydrogen peroxide (H₂O₂), especially in concentrated forms, is a strong oxidizer. In acidic media, it can react with quinoline to form a variety of oxidation products.[9] The reaction can be complex and difficult to control, potentially leading to a mixture of hydroxylated and ring-opened products.[9] The formation of quinoline N-oxide is also a known reaction pathway. The presence of catalytic amounts of certain metal ions can influence the reaction's course and rate. Due to the potential for uncontrolled and highly exothermic reactions, mixing this compound with concentrated hydrogen peroxide should be approached with extreme caution.

Nitrates and Nitric Acid

Nitric acid (HNO₃) is a strong oxidizing agent, and its reaction with this compound is utilized in the synthesis of nicotinic acid (a derivative of quinolinic acid).[2] This industrial process involves reacting this compound with nitric acid at elevated temperatures.[2] While this is a controlled synthetic procedure, it underscores the inherent reactivity between the two compounds. Uncontrolled mixing, especially at elevated temperatures or with concentrated nitric acid, can lead to a violent, runaway reaction.

Hypochlorites

Sodium hypochlorite (NaOCl), the active ingredient in bleach, is a potent oxidizing agent. Studies on the reaction of fluoroquinolone antibiotics (which contain a quinolone core structure) with sodium hypochlorite have shown that the quinolone ring is susceptible to oxidation.[10][11] The presence of sulfate ions has been observed to slightly facilitate the oxidation of fluoroquinolones by hypochlorite.[10][11] Therefore, it is prudent to assume that mixing this compound with sodium hypochlorite solutions could lead to a chemical reaction and degradation of the quinoline moiety.

Dichromates

Potassium dichromate (K₂Cr₂O₇) is a strong oxidizing agent, particularly in acidic solutions.[12][13] While specific data on its reaction with this compound is scarce, its general reactivity with organic compounds suggests a high potential for a vigorous and exothermic reaction.

Summary of Compatibility

The following table summarizes the anticipated compatibility of this compound with various oxidizing agents. The hazard assessment is based on the known reactivity of quinoline and the general principles of chemical compatibility.

Oxidizing AgentChemical FormulaAnticipated CompatibilityPotential Hazards
Potassium PermanganateKMnO₄Incompatible Vigorous to explosive reaction, rapid gas evolution, fire.
Hydrogen Peroxide (>30%)H₂O₂Incompatible Highly exothermic, potential for uncontrolled reaction, gas evolution.
Nitric Acid (concentrated)HNO₃Incompatible Violent reaction, release of toxic nitrogen oxides, fire.
Sodium HypochloriteNaOClIncompatible Chemical degradation, potential for heat generation and gas release.
Potassium DichromateK₂Cr₂O₇Incompatible Strong exothermic reaction, potential for fire.

Experimental Protocols for Assessing Chemical Compatibility

A thorough and systematic approach is essential when evaluating the chemical compatibility of this compound with oxidizing agents. The following protocols are designed to provide a framework for such an assessment, starting with small-scale screening and progressing to more detailed thermal analysis.

Preliminary Small-Scale Compatibility Screening

Objective: To qualitatively assess the immediate reactivity of this compound with an oxidizing agent at a small scale.

Methodology:

  • In a well-ventilated fume hood, place a small, accurately weighed amount of this compound (e.g., 10-20 mg) into a clean, dry glass vial.

  • In a separate vial, weigh an equimolar or stoichiometric amount of the solid oxidizing agent. If the oxidizer is a liquid, measure the corresponding volume.

  • Carefully add the oxidizing agent to the vial containing this compound.

  • Observe the mixture for any immediate signs of reaction, such as:

    • Color change

    • Gas evolution (effervescence)

    • Temperature increase (can be monitored with a non-contact infrared thermometer)

    • Smoke or fume production

  • If no immediate reaction is observed, gently mix the components with a spatula.

  • Allow the mixture to stand for a predetermined period (e.g., 24 hours) at ambient temperature, with periodic observation.

  • If no reaction is observed at ambient temperature, the test can be repeated with gentle heating, using a controlled heating block and appropriate safety shielding.

Self-Validation and Causality: This initial screening provides a rapid, albeit qualitative, indication of incompatibility. The absence of an immediate reaction does not guarantee compatibility under all conditions (e.g., at elevated temperatures or in the presence of catalysts). A positive result (any sign of reaction) is a strong indicator of incompatibility and warrants more detailed investigation using instrumental methods.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To quantitatively determine the thermal stability of this compound in the presence of an oxidizing agent and to identify the onset temperature of any exothermic reactions. This protocol is based on the principles outlined in ASTM E537.[14][15]

Methodology:

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis Weigh_QS Weigh this compound Mix Mix Components Weigh_QS->Mix Weigh_Ox Weigh Oxidizing Agent Weigh_Ox->Mix Seal Seal in DSC Pan Mix->Seal Place_Sample Place Sample in DSC Seal->Place_Sample Heat Heat at a Controlled Rate Place_Sample->Heat Place_Ref Place Reference Pan Place_Ref->Heat Record Record Heat Flow Heat->Record Plot Plot Heat Flow vs. Temperature Record->Plot Identify_Exotherm Identify Exothermic Events Plot->Identify_Exotherm Determine_Onset Determine Onset Temperature Identify_Exotherm->Determine_Onset Integrate_Peak Integrate Peak for Enthalpy Identify_Exotherm->Integrate_Peak

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

    • Accurately weigh the desired amount of the oxidizing agent and add it to the same DSC pan. A common ratio for screening is 1:1 by weight.

    • Gently mix the components within the pan using a non-reactive tool.

    • Hermetically seal the DSC pan to contain any evolved gases and prevent evaporation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to ambient.

    • Program a heating ramp, typically 5-10 °C/min, up to a final temperature that is sufficiently high to induce any potential reactions but below the decomposition temperature of the instrument components.

    • The experiment should be run under a controlled atmosphere, typically an inert gas like nitrogen.

  • Data Acquisition and Analysis:

    • Monitor the heat flow as a function of temperature.

    • An exothermic event will appear as a peak in the heat flow curve.

    • Determine the onset temperature of the exotherm, which is the temperature at which the reaction begins to release a detectable amount of heat.

    • Integrate the area under the exothermic peak to calculate the enthalpy of the reaction (ΔH).

Self-Validation and Causality: The DSC thermogram provides quantitative data on the thermal stability of the mixture. A low onset temperature for an exothermic reaction is a clear indication of incompatibility and a potential for a runaway reaction. The magnitude of the enthalpy provides information about the energy released during the reaction. By running individual DSC scans of this compound and the oxidizing agent, one can confirm that the observed exotherm is due to an interaction between the two components.

Classification of Oxidizing Potential (Adapted from UN Test O.1)

Objective: To classify the potential of a mixture of this compound and a solid oxidizing agent to increase the burning rate of a combustible material. This provides a standardized measure of the hazard.[16]

Methodology:

  • Preparation of Mixtures:

    • Prepare mixtures of this compound and the solid oxidizing agent at various ratios (e.g., 1:1, 4:1 by weight).

    • Separately, prepare reference mixtures of a standard oxidizing agent (e.g., potassium bromate) and cellulose at defined ratios (e.g., 3:7).

  • Test Procedure:

    • A defined mass of the test mixture is placed in a conical pile on a non-combustible surface.

    • The pile is ignited using a standardized ignition source (e.g., a hot wire).

    • The time it takes for the entire pile to burn is recorded.

  • Data Interpretation:

    • The mean burning time of the this compound/oxidizer mixture is compared to the mean burning time of the reference mixtures.

    • Based on this comparison, the mixture can be classified into a packing group according to the UN Manual of Tests and Criteria, which indicates the degree of hazard.[1][17]

Self-Validation and Causality: This test directly measures the ability of the mixture to enhance combustion, a key hazard of incompatible oxidizer-fuel mixtures. The use of standardized reference materials allows for a consistent and comparable classification of the hazard level.

Conclusion and Recommendations

The available evidence strongly indicates that this compound is incompatible with strong oxidizing agents. The protonated quinolinium ring, while more deactivated than neutral quinoline, remains susceptible to oxidative attack, which can lead to highly exothermic and potentially hazardous reactions.

It is imperative that researchers, scientists, and drug development professionals adhere to the following recommendations:

  • Avoid Mixing: Do not mix this compound with strong oxidizing agents unless a thorough compatibility assessment has been conducted and appropriate safety measures are in place.

  • Conduct Thorough Risk Assessments: Prior to any experiment involving the potential mixing of this compound and an oxidizing agent, a comprehensive risk assessment should be performed.

  • Utilize Instrumental Analysis: For any new combination of this compound and an oxidizing agent, compatibility should be evaluated using instrumental methods such as Differential Scanning Calorimetry to obtain quantitative data on thermal stability.

  • Implement Strict Safety Protocols: When handling these materials, always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have an emergency plan in place.

By understanding the underlying chemistry and adhering to rigorous experimental protocols, the risks associated with the handling of this compound and oxidizing agents can be effectively managed, ensuring a safe and productive research environment.

References

  • Brainly.in. (2019, November 28). what happen when quinoline and isoquinoline reacts with alkali kmno4. Retrieved from [Link]

  • PJSIR. the 5-and 8-iodination of quinoline and some of its derivatives. Retrieved from [Link]

  • Google Patents. US4549024A - Oxidation of quinoline to quinolinic acid.
  • ASTM International. (2024, June 7). E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. Retrieved from [Link]

  • PubMed. Applications of isothermal titration calorimetry in pure and applied research from 2016 to 2020. Retrieved from [Link]

  • Google Patents. US2999094A - Quinoline sulfonation process.
  • World Health Organization (WHO). Annex 3. Retrieved from [Link]

  • UNECE. Manual of Tests and Criteria. Retrieved from [Link]

  • ResearchGate. (2021, January 22). Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst. Retrieved from [Link]

  • MDPI. 1376 Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II). Retrieved from [Link]

  • ResearchGate. The oxidation reaction of quinine by potassium permanganate (KMnO4). Retrieved from [Link]

  • Scribd. The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Retrieved from [Link]

  • DergiPark. Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. Retrieved from [Link]

  • RSC Publishing. Disproportionation in hydrolysis of pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones (5-deazaflavins). Retrieved from [Link]

  • UNECE. About the Manual of Tests and Criteria. Retrieved from [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Retrieved from [Link]

  • ResearchGate. (2021, May 11). Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways. Retrieved from [Link]

  • PubMed. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Retrieved from [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • SlidePlayer. Preparation and Properties of Quinoline. Retrieved from [Link]

  • Prime Process Safety Center. Oxidizing Solids – UN Test O.1. Retrieved from [Link]

  • ResearchGate. (2019, October 4). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • YouTube. (2025, February 13). Redox of KMnO4 & Iron Sulfate in RamZland!⚗️ #STEM #RamZland #Redox #Chemistry. Retrieved from [Link]

  • Scribd. E537 Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry. Retrieved from [Link]

  • Environmental Engineering Research. (2021, September 20). Application of copper sulfate based fenton-like catalyst in degradation of quinoline. Retrieved from [Link]

  • ResearchGate. (2019, November 28). Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations | Request PDF. Retrieved from [Link]

  • YouTube. (2017, April 19). KMnO4 + H2SO4 makes fire - Fire Without Matches. Retrieved from [Link]

  • MDPI. (2024, December 12). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • PubMed. Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. Retrieved from [Link]

  • MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • Fauske & Associates, LLC. (2024, April 17). Introducing UN Test 0.3 Oxidizing Solids. Retrieved from [Link]

  • YouTube. (2021, December 20). FeSO₄ & K₂Cr₂O₇ | Topic: Redox Reaction | Quantitative Chemistry. Retrieved from [Link]

  • Wikipedia. Potassium dichromate. Retrieved from [Link]

  • Fauske & Associates, LLC. Thermal Stability Testing. Retrieved from [Link]

  • UCI Environmental Health & Safety. Strong-Oxidizers.docx. Retrieved from [Link]

  • Google Patents. US3053632A - Hydrogen peroxide stabilization.
  • PMC - NIH. (2021, March 17). A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid. Retrieved from [Link]

  • DELTIMA Precision. Oxidation Solids Classification O.1/O.3. Retrieved from [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Non-clinical toxicological considerations for pharmaceutical salt selection. Retrieved from [Link]

  • ASTM International. (2017, August 16). E537 Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry. Retrieved from [Link]

  • PubMed. Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways. Retrieved from [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • Filo. (2025, December 18). What happens when potassium dichromate is added to hot aqueous sulphurous acid?. Retrieved from [Link]

  • Brainly.in. (2023, October 10). Action of acidified potassium dichromate on KI, FeSO4, H2S. Retrieved from [Link]

  • Northwestern University. Chemical Incompatibility with Bleach (Sodium Hypochlorite). Retrieved from [Link]

  • Water Environment Federation. What every operator should know about sodium hypochlorite. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Systematic Approach to Optimizing Solvent Systems for Quinoline Sulfate Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The efficient extraction and purification of quinoline and its derivatives are critical in pharmaceutical manufacturing and chemical synthesis. Quinoline sulfate, being an ionic salt, presents unique challenges for liquid-liquid extraction (LLE) due to its high aqueous solubility. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic optimization of solvent systems for this compound extraction. We will move beyond rudimentary solvent screening to a holistic, mechanistically driven approach. This guide explains the critical interplay of pH, solvent polarity, and mixture composition, providing detailed, self-validating protocols for each stage of the optimization process. The methodologies described herein are grounded in established chemical principles and are designed to enhance extraction efficiency, improve purity, and ensure process robustness from the bench to scale-up.

Theoretical Foundations & Mechanistic Insights

A successful extraction protocol is not born from trial and error but from a solid understanding of the underlying chemical principles. The extraction of this compound from an aqueous phase into an organic solvent is fundamentally a game of manipulating equilibria.

The Chemistry of this compound

Quinoline (C₉H₇N) is a weak base.[1] When reacted with sulfuric acid, it forms this compound, a salt that is generally soluble in water.[2] This solubility is driven by the ionic nature of the salt and the polarity of water. The core challenge is to transition the quinoline species from the polar aqueous phase to a less polar, immiscible organic phase.

The key to this transition lies in controlling the ionization state of the quinoline molecule. In the aqueous phase, an equilibrium exists between the protonated quinolinium cation and the neutral quinoline base. The position of this equilibrium is governed by the pH of the solution and the pKa of the quinoline conjugate acid.

The Central Role of pH

The pH of the aqueous phase is the most powerful lever in the extraction of basic compounds like quinoline.[3][4][5]

  • At Low pH (Acidic): The equilibrium is shifted towards the protonated quinolinium cation (QH⁺). This charged species is highly polar and will preferentially remain in the aqueous phase.

  • At High pH (Basic): By adding a base (e.g., NaOH, K₂CO₃), the quinolinium cation is neutralized to the free quinoline base (Q). This neutral, less polar form has significantly higher solubility in organic solvents.[6]

Therefore, the fundamental strategy for extracting this compound is to first ensure it is dissolved in an aqueous phase and then raise the pH to generate the neutral quinoline base, which can then be partitioned into an organic solvent.[3] The charged form is typically more soluble in the aqueous phase.[5]

Principles of Solvent Selection

Choosing the right organic solvent is paramount for achieving high extraction efficiency and selectivity.[7] The ideal solvent should:

  • Exhibit High Partition Coefficient (K): The partition coefficient is the ratio of the concentration of the neutral quinoline base in the organic phase to its concentration in the aqueous phase at equilibrium. A high K value indicates a strong preference for the organic phase.

  • Be Immiscible with Water: To ensure clean phase separation.

  • Have an Optimal Boiling Point: Low enough for easy removal by evaporation post-extraction, but high enough to minimize losses during handling.

  • Demonstrate Low Toxicity and Environmental Impact: Adherence to guidelines such as the ICH Q3C for residual solvents is critical in pharmaceutical applications.[8][9][10][11][12]

  • Be Cost-Effective and Readily Available: A crucial consideration for process scale-up.

Commonly considered solvents range from non-polar (e.g., toluene, heptane) to polar aprotic (e.g., ethyl acetate, dichloromethane) and polar protic (e.g., butanol).[13]

A Systematic Workflow for Solvent System Optimization

A structured, multi-step approach ensures that all critical parameters are evaluated, leading to a robust and efficient extraction process. This workflow progresses from broad screening to fine-tuning of the selected system.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Validation & Finalization A Define Objectives (Yield, Purity, Greenness) B Protocol 1: Initial Solvent Screening (Single Solvents) A->B C Analyze Results (Quantify Extraction % via HPLC/UV) B->C D Select Top 2-3 Solvents C->D Identify Promising Candidates E Protocol 2: pH Optimization (Test pH range, e.g., 8-12) D->E F Protocol 3: Solvent Ratio & Mixture Design (e.g., Toluene/EtOAc mixtures) E->F G Verify Optimal Conditions F->G Define Optimal System H Assess Robustness (Small variations in pH, temp) G->H I Finalize Protocol & Document H->I

Protocol 1: Initial Solvent Screening

Objective: To identify a small set of promising, immiscible organic solvents from different chemical classes.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 10 mg/mL).

  • Aqueous Phase Preparation: In several identical glass vials, place 5.0 mL of the this compound stock solution.

  • pH Adjustment: Adjust the pH of each aqueous solution to a consistent basic value (e.g., pH 11) using a suitable base like 1 M NaOH. This ensures the quinoline is predominantly in its neutral base form.

  • Solvent Addition: To each vial, add 5.0 mL of a different screening solvent (see Table 1 for suggestions).

  • Extraction: Cap the vials tightly and agitate vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer. A vortex mixer is ideal.

  • Phase Separation: Allow the vials to stand undisturbed until a clear separation of the aqueous and organic layers is observed. Centrifugation can be used to expedite this process.

  • Sampling & Analysis: Carefully withdraw a known volume (e.g., 1.0 mL) from the aqueous layer of each vial. Dilute as necessary and analyze the concentration of remaining this compound using a validated analytical method (e.g., HPLC-UV, see Section 3).

  • Calculation: Calculate the Extraction Efficiency (%E) for each solvent using the formula:

    %E = [(Initial Aqueous Conc. - Final Aqueous Conc.) / Initial Aqueous Conc.] x 100

Table 1: Candidate Solvents for Initial Screening

Solvent ClassSolventBoiling Point (°C)Key Considerations
Non-Polar Aromatic Toluene111Good for aromatic compounds, but can be toxic.[13]
Ester Ethyl Acetate77Good general-purpose solvent, less toxic.
Chlorinated Dichloromethane (DCM)40High density, excellent solvent, but toxicological concerns.
Ether Methyl tert-butyl ether (MTBE)55Good selectivity, prone to peroxide formation.
Alcohol (Water-immiscible) 1-Butanol118Can break emulsions, but has some water miscibility.

Expected Outcome: This screening will quickly identify solvents that are effective at extracting the neutral quinoline base. For instance, you might find that toluene and ethyl acetate provide >90% extraction, while a more polar solvent like 1-butanol is less effective.

Protocol 2: pH Optimization

Objective: To determine the minimum pH required to achieve maximum extraction efficiency for the top-performing solvent(s) identified in Protocol 1.

G cluster_0 Aqueous Phase cluster_1 Organic Phase A Low pH (e.g., < 4) Quinolinium (QH⁺) Charged, Hydrophilic B High pH (e.g., > 8) Quinoline (Q) Neutral, Lipophilic A->B Add Base (e.g., NaOH) C High Partitioning (Efficient Extraction) B->C Extraction

Methodology:

  • Select Solvent: Choose the best-performing solvent from Protocol 1 (e.g., Toluene).

  • Prepare Samples: Set up a series of vials, each containing 5.0 mL of the this compound stock solution.

  • Create pH Gradient: Adjust the pH of each vial to a different value, creating a range from neutral to strongly basic (e.g., pH 7, 8, 9, 10, 11, 12).

  • Perform Extraction: Add 5.0 mL of the selected solvent to each vial and perform the extraction and analysis steps as described in Protocol 1.

  • Plot Data: Plot the Extraction Efficiency (%) as a function of pH.

Expected Outcome: The resulting graph will typically show a sharp increase in extraction efficiency as the pH rises, which then plateaus. The "knee" of this curve indicates the optimal pH range where the quinoline is fully neutralized. Operating at a pH just onto the plateau (e.g., pH 10, if the plateau starts at 9.5) is often the most robust choice, as it ensures complete neutralization without using an excessive amount of base.

Advanced Strategy: Mixture Design & Co-solvents

Sometimes, a single solvent does not provide the perfect balance of properties. A mixture of solvents can fine-tune selectivity and improve physical properties.[3] For example, while toluene may be an excellent solvent for quinoline, it can sometimes form stable emulsions. Adding a co-solvent can mitigate this.

Design of Experiments (DoE) is a powerful statistical methodology for efficiently optimizing mixtures.[14][15][16] A simple ternary mixture design could explore the effects of Toluene (high efficiency), Ethyl Acetate (good overall properties), and a modifier like 1-Butanol (emulsion breaker). By running a defined set of experiments with varying compositions, it's possible to model the extraction efficiency across the entire composition range and identify a synergistic optimum.[14][17]

Protocol 4: Analytical Method for Process Validation

A reliable analytical method is essential for generating trustworthy data. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for quantifying quinoline.

Objective: To accurately measure the concentration of quinoline in aqueous samples.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a pH-buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0). The exact ratio should be optimized to achieve good peak shape and retention time (e.g., 60:40 Acetonitrile:Buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Quinoline has strong UV absorbance; 270 nm is a suitable wavelength.

  • Calibration: Prepare a series of this compound standards of known concentrations in deionized water. Generate a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Inject the diluted aqueous samples from the extraction experiments. Determine their concentration by comparing their peak areas to the calibration curve.

Safety, Sustainability, and Scale-up Considerations

  • Solvent Toxicity: Always prioritize the use of safer solvents. Chlorinated solvents like DCM should be avoided in pharmaceutical processes unless absolutely necessary. The ICH Q3C guideline categorizes solvents into classes based on their toxicity, providing a framework for selection.[8][10] Class 3 solvents (e.g., ethanol, ethyl acetate) are preferred.[10]

  • Green Chemistry: Consider the environmental impact of your chosen solvent system. Look for opportunities to use solvents derived from renewable resources or those that are more easily recycled.

  • Process Safety: When scaling up, be mindful of the flammability and reactivity of the chosen solvents and reagents. Ensure proper engineering controls are in place.

Conclusion

The optimization of a solvent system for this compound extraction is a multi-faceted process that extends far beyond simply picking a solvent from a list. By employing a systematic, data-driven approach grounded in the principles of chemical equilibrium and solvent-solute interactions, researchers can develop highly efficient, robust, and scalable extraction protocols. This guide provides the foundational knowledge and practical, step-by-step methodologies to confidently navigate this optimization process, ensuring the development of a process that is not only effective but also safe and sustainable.

References

  • 8-hydroxyquinoline sulf
  • Optimization of Extraction Solvent for High-performance Thin-layer Chromatography for detection of adulterants in Valerianae radix - Asian Journal of Pharmaceutics.
  • QUINOLINE SULF
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE)
  • Optimization of Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction of Bioactive Compounds from Maca Leaves Using the Taguchi Method - MDPI.
  • Determination of Quinoline in Textiles by Gas Chrom
  • CN102746221B - Method for extracting quinoline
  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL)
  • Quinoline - Wikipedia.
  • Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry, part of Test Methods for Evalu
  • Optimization of Solvent Chasing in API Manufacturing Process: Constant Volume Distill
  • optimizing solvent and base conditions for quinoline synthesis - Benchchem.
  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH.
  • CN105646342B - A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures - Google P
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - RSC Publishing.
  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ACS Public
  • 8-hydroxyquinoline - AERU - University of Hertfordshire.
  • API Extraction Techniques Best Practices and Methods.
  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA).
  • Design of Experiments (DoE) applied to Pharmaceutical and Analytical Quality by Design (QbD) - SciELO.
  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ResearchG
  • (PDF) Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)
  • ICH Topic Q3C (R4)
  • Optimization of Two Methods for the Rapid and Effective Extraction of Quinine
  • Membrane-Based Solvent Exchange Process for Purific
  • (PDF) The Application of Design of Experiments (DoE)
  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H.
  • Impurities: Residual Solvents ICH: Q3C - USP-NF.
  • Determination of Some Quinoline Derivatives with Organic Bromin
  • Video: Extraction: Effects of pH - JoVE.
  • Picking the best purification method for your API can be a tricky challenge.
  • Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry - FDA.
  • Prepar
  • Design of Experiments (DoE) Application in Two Cases of Study in Pharmaceutical Industries - BrJAC.
  • Natural Gas Amine Sweetening (pH & Oxygen) - Barben Analytical.
  • Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology - Aragen Life Sciences.

Sources

Application Notes and Protocols: The Role of Quinoline Derivatives and Sulfonic Acid Analogs in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial investigations into the catalytic applications of quinoline sulfate in polymerization reactions have revealed a scarcity of direct evidence in peer-reviewed literature. To provide a scientifically robust and valuable resource, this guide has been structured to address the broader, well-documented catalytic roles of quinoline derivatives and sulfonic acids in relevant chemical transformations, including polymerization and the synthesis of polymer precursors. This approach ensures that the provided protocols are grounded in established research while exploring the underlying chemical principles of potential interest to your work.

Part 1: Quinoline Derivatives as Ligands in Ring-Opening Polymerization

Quinoline moieties, while not typically employed as standalone catalysts in their simple salt forms, are highly effective as ligands in metal-catalyzed polymerizations. Their rigid bicyclic structure and the coordinating ability of the nitrogen atom can be leveraged to control the stereochemistry and reaction kinetics of polymerization processes.

I. Introduction to Quinoline-Based Ligands in Catalysis

Quinoline and its derivatives are versatile heterocyclic compounds that have found extensive use in medicinal chemistry and materials science.[1] In the realm of catalysis, their utility often lies in their ability to act as ligands for transition metals.[2] The electronic properties of the quinoline ring can be tuned through substitution, allowing for fine control over the catalytic activity of the metal center. This is particularly relevant in stereoselective polymerizations, where the ligand architecture dictates the polymer's microstructure.

II. Application: Stereoselective Ring-Opening Polymerization of Lactide

The ring-opening polymerization (ROP) of lactide is a key method for producing polylactic acid (PLA), a biodegradable and biocompatible polyester. The stereochemistry of the resulting polymer is crucial to its physical properties. Quinoline-based ligands, when complexed with metals like aluminum or zinc, can provide the necessary chiral environment to control this stereochemistry.

III. Experimental Protocol: Synthesis of a Quinoline-Based Ligand and its Use in Lactide Polymerization

This protocol outlines the synthesis of a generic quinoline-based Schiff base ligand and its subsequent use in the aluminum-catalyzed ROP of rac-lactide.

A. Materials and Reagents

  • 8-Aminoquinoline

  • Salicylaldehyde derivative (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde)

  • Anhydrous ethanol

  • Triethylaluminum (Et3Al)

  • rac-Lactide

  • Anhydrous toluene

  • Methanol

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (N2 or Ar) equipment

B. Protocol Steps

  • Ligand Synthesis: a. In a round-bottom flask, dissolve 8-aminoquinoline (1.0 eq) in anhydrous ethanol. b. Add the salicylaldehyde derivative (1.0 eq) to the solution. c. Reflux the mixture for 4-6 hours. The formation of a brightly colored precipitate indicates product formation. d. Cool the reaction to room temperature and collect the solid product by vacuum filtration. e. Wash the product with cold ethanol and dry under vacuum. Characterize the ligand by ¹H NMR and mass spectrometry.

  • Catalyst Formation (in situ): a. Under an inert atmosphere, dissolve the synthesized quinoline-based ligand (1.0 eq) in anhydrous toluene. b. To this solution, slowly add a solution of triethylaluminum (1.0 eq) in toluene at 0 °C. c. Stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Polymerization of rac-Lactide: a. In a separate Schlenk flask, dissolve rac-lactide (100-500 eq) in anhydrous toluene. b. Heat the lactide solution to the desired reaction temperature (e.g., 70 °C). c. Using a cannula, transfer the freshly prepared catalyst solution to the lactide solution to initiate polymerization. d. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by ¹H NMR. e. Upon reaching the desired conversion, quench the polymerization by adding an excess of methanol. f. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. g. Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

C. Characterization

  • Polymer Molecular Weight and Dispersity (Đ): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

  • Polymer Microstructure (Stereoselectivity): Analyzed by homonuclear decoupled ¹H NMR or ¹³C NMR spectroscopy to determine the degree of isotacticity or heterotacticity.

IV. Causality Behind Experimental Choices
  • Inert Atmosphere: Triethylaluminum is highly pyrophoric and reacts violently with water and oxygen. All manipulations must be carried out under an inert atmosphere to ensure safety and prevent catalyst decomposition.

  • Anhydrous Solvents: Water can act as an initiator for lactide polymerization, leading to poor control over the molecular weight and a broadening of the dispersity. It can also hydrolyze the catalyst.

  • In situ Catalyst Formation: The aluminum-ligand complex is often sensitive to air and moisture. Preparing it immediately before use ensures maximum catalytic activity.

  • Methanol Quench and Precipitation: Methanol reacts with the active catalyst to terminate the polymerization. It also serves as a non-solvent for PLA, allowing for its purification from unreacted monomer and catalyst residues.

Part 2: Polymer-Supported Sulfonic Acids in Catalysis

While "this compound" itself is not a standard catalyst, the related sulfonic acid functional group is a powerful Brønsted acid catalyst. When supported on a polymer backbone, these catalysts become heterogeneous, offering significant advantages in terms of separation, recovery, and reusability.

I. Introduction to Polymer-Supported Sulfonic Acids

Polymer-supported sulfonic acids are solid acid catalysts that combine the catalytic activity of sulfonic acids with the practical advantages of a heterogeneous system. These materials are often based on polystyrene or polyethylene glycol (PEG) backbones functionalized with -SO₃H groups. They are used in a variety of acid-catalyzed reactions, including esterifications, alkylations, and condensation reactions.[3]

II. Application: Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classic and straightforward method for producing quinoline derivatives.[1] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] Polymer-supported sulfonic acids have been shown to be effective and recyclable catalysts for this reaction.[5][6]

III. Experimental Protocol: Polymer-Supported Sulfonic Acid-Catalyzed Synthesis of a Substituted Quinoline

This protocol describes the synthesis of a substituted quinoline using a commercially available polymer-supported sulfonic acid, such as Amberlyst-15.

A. Materials and Reagents

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Amberlyst-15 (or other polymer-supported sulfonic acid)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware

B. Protocol Steps

  • Reaction Setup: a. To a round-bottom flask, add 2-aminobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and ethanol as the solvent. b. Add the polymer-supported sulfonic acid catalyst (e.g., 10-20 wt% relative to the limiting reagent). c. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution: a. Heat the reaction mixture to reflux and maintain for 4-8 hours. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane mixture).

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the catalyst by simple filtration. The catalyst can be washed with ethanol, dried, and stored for reuse. c. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. d. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

C. Characterization

  • Product Identity and Purity: Confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Melting point determination can also be used to assess purity.

IV. Data Presentation
Catalyst TypeSolventTemperature (°C)Time (h)Yield (%)Catalyst Reusability (cycles)
Amberlyst-15EthanolReflux685-95>3
PEG-SO₃HSolvent-free1100.75~88>5

Note: The data in this table is representative and compiled from various sources in the literature for illustrative purposes.

V. Visualization of Concepts

Workflow for Quinoline-Ligand Catalyzed Polymerization

G cluster_prep Catalyst Preparation cluster_poly Polymerization Ligand_Synth Ligand Synthesis (e.g., 8-Aminoquinoline + Salicylaldehyde) Catalyst_Form Catalyst Formation (Ligand + Metal Precursor) Ligand_Synth->Catalyst_Form in situ Polymerization Polymerization (Catalyst + Monomer) Catalyst_Form->Polymerization Initiation Quench Quenching (e.g., with Methanol) Polymerization->Quench Purification Purification (Precipitation & Filtration) Quench->Purification Characterization Characterization (GPC, NMR) Purification->Characterization Analysis

Caption: Workflow for the synthesis and application of a quinoline-based catalyst in polymerization.

G Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Intermediate1 Aldol-type Condensation Reactants->Intermediate1 Catalyst Solid Acid Catalyst (e.g., Polymer-SO3H) Catalyst->Intermediate1 H⁺ Intermediate2 Cyclization & Dehydration Intermediate1->Intermediate2 Product Substituted Quinoline Intermediate2->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Quinoline Sulfate Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the persistent "low yield" bottlenecks encountered during the synthesis of Quinoline Sulfate (


).

Through analysis of user data, we have identified that yield loss rarely occurs at a single point. Instead, it is usually a compound effect of uncontrolled exotherms during the Skraup synthesis (leading to polymerization/tars) and incorrect solvent choice during salt crystallization (leading to product loss in the mother liquor).

This guide prioritizes the Modified Skraup Synthesis (using ferrous sulfate) and a Non-Aqueous Salting-Out Protocol to guarantee high recovery.

Module 1: The Synthesis Phase (Modified Skraup)

The standard Skraup reaction (Aniline + Glycerol +


 + Nitrobenzene) is notoriously violent.[1][2][3] If your reaction mixture turns into a solid black "charcoal" sponge or erupts through the condenser, you have lost your yield to acrolein polymerization.
Critical Protocol: The Ferrous Sulfate Moderator

We recommend the Clarke-Davis modification [1]. The addition of Ferrous Sulfate (


) acts as an oxygen carrier and moderator, preventing the "runaway" exotherm that causes tar formation.
Workflow Diagram: Skraup Synthesis Logic

SkraupWorkflow Start Reagents: Aniline, Glycerol, Nitrobenzene, FeSO4 Mix Step 1: Mix Reagents (EXCEPT H2SO4) Start->Mix AcidAdd Step 2: Add H2SO4 (Slowly, with cooling) Mix->AcidAdd Heat Step 3: Reflux (Gradual heating) AcidAdd->Heat Exotherm Decision: Is Exotherm Violent? Heat->Exotherm Control Remove Heat Apply wet towel/Ice bath Exotherm->Control Yes Complete Reaction Complete (5-6 Hours) Exotherm->Complete No (Controlled) Control->Heat Stabilized SteamDist Step 4: Steam Distillation (Remove unreacted Nitrobenzene) Complete->SteamDist

Figure 1: The Modified Skraup Workflow. Note the critical decision point at the exotherm stage.

Troubleshooting the Synthesis
SymptomProbable CauseCorrective Action
Violent Eruption Runaway oxidation of acrolein; lack of moderator.Mandatory: Add

(approx.[2][3] 0.5 eq). Add

last and in portions.
Low Yield (<50%) "Wet" Glycerol.Use "Dynamite Grade" Glycerol (low water).[2] Water inhibits the dehydration of glycerol to acrolein [1].
Solid Black Tar Polymerization of acrolein before reaction with aniline.Reduce heating rate. Ensure aniline is in slight excess.
Unreacted Nitrobenzene Insufficient reflux time or poor mixing.Extend reflux to 5 hours. Ensure vigorous stirring (heterogeneous mixture).

Module 2: Isolation & Purification of the Base

You cannot make high-purity sulfate salt from dirty quinoline. The "tar" from the Skraup reaction contains unreacted aniline and nitrobenzene which will co-precipitate.

The "Double Steam" Technique:

  • Acid Steam Distillation: Steam distill the acidic reaction mixture first. This removes unreacted Nitrobenzene (which is volatile) while Quinoline remains trapped as the non-volatile protonated salt [1].

  • Basification: Alkalize the residue with 40% NaOH.

  • Base Steam Distillation: Steam distill again. Now, the Quinoline (free base) distills over as a milky oil-water azeotrope.

Module 3: Salt Formation (The Yield Trap)

The Issue: this compound is highly soluble in water.[4] The Mistake: Users often try to crystallize the salt by adding sulfuric acid to aqueous quinoline. This results in >40% yield loss because the salt stays dissolved in the mother liquor.

The Solution: Use the Non-Aqueous Precipitation Method (Salting Out).

Optimized Protocol: Non-Aqueous Crystallization
  • Dissolution: Dissolve the purified Quinoline Free Base in dry Acetone or absolute Ethanol (Ratio: 1g Quinoline : 5mL Solvent) [2].

  • Acidification: Prepare a solution of concentrated

    
     in the same solvent (or add conc. acid dropwise very slowly).
    
  • Precipitation: Add the acid solution to the quinoline solution with vigorous stirring. Maintain temperature < 20°C.

    • Stoichiometry: Target a 1:1 Molar Ratio exactly.

  • Crystallization: The this compound will precipitate as a white/off-white solid because it is insoluble in acetone/ethanol.

  • Filtration: Filter immediately and wash with cold acetone.

Logic Tree: Salt Crystallization Troubleshooting

SaltLogic Input Quinoline Free Base SolventCheck Select Solvent Input->SolventCheck Water Water SolventCheck->Water Avoid Organic Acetone/Ethanol SolventCheck->Organic Recommended ResultBad High Solubility Product stays in liquid LOW YIELD Water->ResultBad ResultGood Low Solubility Product Precipitates HIGH YIELD Organic->ResultGood

Figure 2: Solvent selection logic for maximizing this compound recovery.

Frequently Asked Questions (FAQ)

Q: My this compound turned brown after drying. Is it ruined? A: Not necessarily, but it indicates oxidation. Quinoline and its salts are sensitive to light and air [3].

  • Fix: Recrystallize from ethanol.

  • Prevention: Store in amber bottles under nitrogen atmosphere.

Q: Can I use commercial "Glycerol" from the shelf? A: Only if it is anhydrous (>99%). Standard USP glycerol often contains water, which severely hampers the dehydration step to acrolein, lowering yields by 20-30% [1].

Q: What is the correct stoichiometry for the salt? A: The standard pharmaceutical/chemical grade is the 1:1 salt (


). Ensure you calculate based on Molar Mass:
  • Quinoline: ~129.16 g/mol [5]

  • Sulfuric Acid: ~98.08 g/mol

  • Note: Excess acid may form the soluble bisulfate or cause "oiling out."

References

  • Clarke, H. T.; Davis, A. W. (1922). "Quinoline".[1][2][3][5][6][7][8][9][10][11] Organic Syntheses, Coll. Vol. 1, p. 478. Link

  • PubChem.[5][6] (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Link

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). This compound - CAMEO Chemicals.[4] Link

Sources

Resolving solubility challenges of quinoline sulfate in organic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Sulfate Solubility in Organic Media

Ticket ID: #QS-SOL-001 Topic: Overcoming Solubility Barriers of this compound in Non-Aqueous Systems Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Salt vs. Solvent" Conflict

This compound (


) presents a classic thermodynamic conflict in organic synthesis and formulation. As an ionic salt, its crystal lattice energy is stabilized by strong electrostatic interactions between the protonated quinolinium cation and the sulfate anion.
  • The Problem: Most organic solvents (toluene, hexane, dichloromethane) lack the dielectric constant (

    
    ) required to overcome this lattice energy. They cannot effectively solvate the ions, leading to suspension or precipitation.
    
  • The Solution: You cannot "force" a salt into a non-polar solvent without modifying the solvent system or the solute's environment. Success requires Solvent Engineering (Cosolvents/Hydrotropes) or Thermodynamic Manipulation (Temperature/pH).

Diagnostic Framework: Select Your Protocol

Before proceeding, identify your primary objective. The "correct" solubilization method depends entirely on why you need the compound in the organic phase.

SolubilityDecisionTree Start Objective: Solubilize this compound Q1 Is the 'Sulfate' counter-ion critical to the final product? Start->Q1 NoSulfate Protocol C: Free-Basing (Convert to Quinoline) Q1->NoSulfate No (I just need the Quinoline moiety) YesSulfate Target Solvent Polarity? Q1->YesSulfate Yes (Must maintain salt form) Outcome2 Result: Biphasic Extraction NoSulfate->Outcome2 Polar Protocol A: Cosolvent Spiking (MeOH/DMSO) YesSulfate->Polar Polar Organic (MeOH, EtOH) NonPolar Protocol B: Ion-Pairing or Thermal Shift YesSulfate->NonPolar Non-Polar (DCM, Toluene) Outcome1 Result: Homogeneous Solution Polar->Outcome1 NonPolar->Outcome1

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on experimental constraints.

Core Protocols

Protocol A: The "Polar Bridge" (Cosolvent Systems)

Best for: Analytical standards (HPLC), homogeneous catalysis in polar organics.

This compound is sparingly soluble in pure ethanol but shows significantly higher solubility in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) . To use it in a "greener" solvent like ethanol, you must use a "bridge" solvent.

Mechanism: DMSO acts as a chaotropic agent, disrupting the crystal lattice and shielding the cation, allowing the bulk solvent (Ethanol) to solvate the complex.

Step-by-Step:

  • Weigh the target amount of this compound.

  • Pre-dissolve in the minimum volume of DMSO. (Target concentration: 50–100 mg/mL in pure DMSO).

    • Note: Sonicate for 5 minutes if dissolution is slow.

  • Dilute slowly with the target organic solvent (e.g., Ethanol or Methanol) while stirring rapidly.

    • Critical: Do not exceed a 1:10 ratio (DMSO:Ethanol) if downstream processing is sensitive to high boiling point solvents.

Solvent SystemSolubility Estimate (25°C)Notes
Pure DMSO High (~30-50 mg/mL)Hard to remove; use as spike only.
Methanol ModerateBest pure volatile solvent choice.
Ethanol (99%) Low / Sparingly SolubleRequires heating or DMSO spike.
Ethanol (95%) ModerateThe 5% water content significantly aids solubility.
Protocol B: The "Thermal Shift" (Recrystallization Mode)

Best for: Purification, synthesis requiring high temperatures.

Solubility of amine salts in alcohols is exponentially dependent on temperature. This compound may be insoluble in ethanol at room temperature but fully soluble at reflux (


).

Step-by-Step:

  • Suspend this compound in Ethanol (approx. 1 g per 20-30 mL).

  • Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • If the solution does not clear after 10 minutes at reflux, add Methanol dropwise through the condenser until clear.

  • Cooling: Allow to cool slowly.

    • Warning: Rapid cooling will cause immediate precipitation (crash out). If your goal is to keep it in solution, you must maintain the temperature above

      
       or use Protocol A.
      
Protocol C: The "Identity Switch" (Biphasic Extraction)

Best for: Extraction into non-polar solvents (DCM, Toluene).

If you need the quinoline moiety in a non-polar solvent (e.g., for a reaction with an acid chloride), you are fighting physics by keeping it as a sulfate. You must temporarily "free base" it.

Step-by-Step:

  • Dissolve this compound in Water .

  • Add an organic solvent (e.g., Dichloromethane or Ethyl Acetate).[1]

  • Adjust aqueous pH to >10 using NaOH or

    
    .
    
    • Mechanism:[2]

      
      .
      
  • The neutral Quinoline will partition instantly into the organic layer.

  • Separate the organic layer.

  • Re-acidification (Optional): If you need the sulfate back later, add

    
     in methanol to the organic phase to precipitate the pure salt.
    

Troubleshooting Guide (FAQs)

Q: My solution became cloudy/hazy after adding the organic solvent. What happened? A: You likely hit the "Oiling Out" or "Anti-solvent" limit.

  • Cause: The organic solvent acted as an anti-solvent, forcing the salt out of solution faster than it could crystallize, forming a meta-stable oil or micro-precipitate.

  • Fix: Add a small amount of water (1-2%) or more DMSO to restore polarity.

Q: Can I use Chloroform (


)? 
A:  Yes, but with caveats.
Many amine salts are surprisingly soluble in chloroform due to specific hydrogen bonding interactions, but this is unpredictable. If it doesn't dissolve, try adding 5% Methanol to the Chloroform. This "ammoniated chloroform" mimic is a standard trick in natural product isolation.

Q: I need to inject this into an HPLC, but DMSO interferes with my peak. A: Use Mobile Phase as the diluent. Dissolve your sample in the exact mixture of water/methanol/buffer used in your HPLC method. If the sample is insoluble in the starting mobile phase, you cannot analyze it without gradient artifacts.

References & Data Sources

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10744, this compound. Retrieved from .[3]

  • Solubility of Things. Solubility of Quinolin-1-ium-8-ol sulfate (Analogous salt behavior). Retrieved from .

  • Cayman Chemical. Quinine (Structural Analog) Solubility Data in DMSO/Ethanol. Retrieved from .

  • NOAA Office of Response and Restoration. Cameo Chemicals: this compound Chemical Datasheet. Retrieved from .

Sources

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Quinoline Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of quinoline sulfate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve baseline noise issues, ensuring the accuracy and reliability of your analytical results. Here, we will delve into the root causes of baseline instability and provide systematic, field-proven troubleshooting strategies tailored to the specific challenges encountered with this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is considered excessive baseline noise in the HPLC analysis of this compound?

A stable baseline is crucial for accurate quantification. Generally, baseline noise should be less than 1% of the peak height of your lowest concentration standard. However, the acceptable level of noise is method-dependent and should be defined during method validation. A signal-to-noise ratio (S/N) of at least 10:1 is typically required for reliable quantification.

Q2: Why is my baseline drifting upwards during a gradient analysis of this compound?

Upward baseline drift in gradient elution is often due to differences in the UV absorbance of the mobile phase components at the analytical wavelength.[1] This can be exacerbated by contaminated solvents, especially the aqueous portion, or the degradation of mobile phase additives.[1] For this compound, ensure high-purity solvents (HPLC or MS-grade) and freshly prepared mobile phases.

Q3: Can the pH of my mobile phase affect the baseline noise when analyzing this compound?

Absolutely. This compound is a basic compound, and the mobile phase pH plays a critical role in its chromatography.[2][3] An inappropriate pH can lead to poor peak shape (tailing), which can manifest as baseline instability.[4][5] It is recommended to maintain the mobile phase pH at least two units away from the pKa values of quinoline (pKa1 ≈ 4.9, pKa2 ≈ 9.5) to ensure consistent ionization and minimize interactions with residual silanols on the column, which can cause peak tailing.[6]

Q4: I see sharp, random spikes in my baseline. What could be the cause?

Sharp, random spikes are often indicative of air bubbles passing through the detector flow cell or electrical interference.[1] Ensure your mobile phase is thoroughly degassed and check for any loose fittings that might introduce air into the system. Electrical noise can be identified by stopping the pump flow; if the spikes persist, the source is likely electrical.

Comprehensive Troubleshooting Guide

A noisy baseline can originate from any component of the HPLC system. This guide provides a systematic approach to identifying and resolving the source of the noise.

Systematic Troubleshooting Workflow

To efficiently diagnose the source of baseline noise, a logical, stepwise approach is recommended. The following diagram illustrates a typical troubleshooting workflow.

HPLC_Troubleshooting_Workflow Start Observe Baseline Noise Stop_Pump Stop Pump Flow Start->Stop_Pump Noise_Persists Noise Persists? Stop_Pump->Noise_Persists Noise_Stops Noise Stops Noise_Persists->Noise_Stops No Detector_Issue Investigate Detector/ Electronics End Stable Baseline Detector_Issue->End Mobile_Phase_Check Check Mobile Phase (Degassing, Purity, Freshness) Noise_Stops->Mobile_Phase_Check Pump_Check Inspect Pump (Seals, Check Valves) Mobile_Phase_Check->Pump_Check Column_Check Bypass Column Pump_Check->Column_Check Noise_Improves_No_Column Noise Improves? Column_Check->Noise_Improves_No_Column Column_Issue Column Contamination/ Degradation Noise_Improves_No_Column->Column_Issue Yes Injector_Check Inspect Injector (Seals, Loop) Noise_Improves_No_Column->Injector_Check No Column_Issue->End Injector_Check->End Noise_Persests Noise_Persests Noise_Persests->Detector_Issue Yes

Sources

Validation & Comparative

A Comparative Analysis for the Modern Laboratory: Quinoline Sulfate vs. 8-Hydroxyquinoline Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of chemical reagents is a critical decision that profoundly influences experimental outcomes. Within the diverse family of quinoline derivatives, quinoline sulfate and 8-hydroxythis compound are two compounds frequently encountered. While structurally related, their distinct chemical properties give rise to vastly different performance profiles and applications. This in-depth guide provides a comprehensive comparative analysis of these two sulfates, supported by experimental data and detailed protocols to empower informed decision-making in your research endeavors.

At a Glance: A Tale of Two Sulfates

At the heart of their differences lies a single hydroxyl group. Quinoline, a bicyclic aromatic heterocycle, is the parent compound for both. The introduction of a hydroxyl group at the 8-position in 8-hydroxyquinoline dramatically alters its chemical behavior, most notably bestowing upon it potent metal-chelating properties. This fundamental structural variance is the primary determinant of their divergent applications and biological activities.

FeatureThis compound8-Hydroxythis compound
Synonyms Chinoline sulfate, Leukol sulfateOxine sulfate, Chinosol, 8-Quinolinol sulfate
Primary Characteristic Acidic salt of a weak basePotent metal-chelating agent, antiseptic
Key Applications Precursor in chemical synthesis (e.g., for 8-hydroxyquinoline), dye manufacturing, solvent[1]Antimicrobial and antifungal agent, preservative, analytical reagent, fungicide[2][3][4]
Mechanism of Action (Antimicrobial) General antimicrobial activity attributed to the quinoline scaffoldPrimarily acts by chelating essential metal ions required for microbial enzyme function[5]

The Decisive Factor: Unraveling the Mechanism of Action

The efficacy of 8-hydroxythis compound as a broad-spectrum antimicrobial and antifungal agent is intrinsically linked to its ability to act as a powerful chelating agent.[3][4][5] This mechanism is a cornerstone of its biological activity and a key differentiator from this compound.

8-Hydroxythis compound: A Metal Ion Scavenger

Microbial life, like all life, depends on a delicate balance of metal ions for a myriad of enzymatic processes. 8-hydroxyquinoline disrupts this balance by forming stable complexes with divalent and trivalent metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[6] By sequestering these essential cofactors, it effectively inhibits vital metabolic pathways in bacteria and fungi, leading to growth inhibition and cell death.[5]

8_Hydroxyquinoline 8-Hydroxyquinoline Metal_Ion Metal Ion (e.g., Fe²⁺, Cu²⁺) 8_Hydroxyquinoline->Metal_Ion Chelation Inhibition Inhibition of Metabolic Pathways 8_Hydroxyquinoline->Inhibition Microbial_Enzyme Microbial Enzyme Metal_Ion->Microbial_Enzyme Essential Cofactor

Caption: Chelation mechanism of 8-hydroxyquinoline.

This compound: A Foundation for Bioactivity

While this compound does not possess the same potent chelating capabilities as its hydroxylated counterpart, the core quinoline structure is a well-established pharmacophore with inherent antimicrobial properties.[7] Its mechanism is less specific and can involve the disruption of bacterial DNA replication and other cellular processes. However, without the hydroxyl group at the 8-position, its antimicrobial efficacy is generally considered to be significantly lower.

Performance Showdown: Antimicrobial Efficacy

The true measure of an antimicrobial agent lies in its performance. While direct comparative studies of this compound and 8-hydroxythis compound are not abundant in the literature, a wealth of data on 8-hydroxyquinoline and its derivatives, alongside data for other quinoline compounds, allows for a robust comparison. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard metric for this evaluation.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
8-Hydroxyquinoline Derivatives
5,7-dichloro-8-hydroxyquinolineNeisseria gonorrhoeae0.28-0.56 µM[8]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Neisseria gonorrhoeae0.10-0.20 µM[8]
Iodoquinol (5,7-diiodo-8-hydroxyquinoline)Neisseria gonorrhoeae0.08-0.15 µM[8]
Quinoline Derivatives
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus2[9]
Quinoline-based hydroxyimidazolium hybrid (7b)Klebsiella pneumoniae50 (full inhibition)[9]
Quinoline-based hydroxyimidazolium hybrid (7c, 7d)Cryptococcus neoformans15.6[9]
Various quinoline derivativesE. coli100[7]
Sulfonamide-based quinoline derivativesGram-positive and Gram-negative strains0.125-8[7]

Note: The data presented is for various derivatives and not the sulfate salts directly. However, the active moiety is the quinoline or 8-hydroxyquinoline base.

The available data strongly suggests that 8-hydroxyquinoline and its derivatives exhibit significantly higher potency (lower MIC values) against a range of microorganisms compared to many other quinoline derivatives.

Safety and Toxicity Profile: A Critical Consideration

In any application, but especially in drug development and personal care, the toxicity of a compound is a paramount concern. Both quinoline and 8-hydroxyquinoline are classified as toxic substances.

Quinoline and its sulfate are reported to be poisonous upon ingestion or subcutaneous injection.[2] Skin contact can lead to moderate toxic reactions and severe irritation.[2]

8-Hydroxyquinoline and its sulfate are also considered poisons by ingestion.[2] They can be mild skin irritants in rabbits and have shown mutagenic effects in mouse and salmonella assays.[2] The intraperitoneal LD50 in mice for 8-quinolinol is reported as 48 mg/kg, highlighting its significant toxicity.[2]

CompoundToxicity Profile
This compound Poisonous upon ingestion and injection. Moderate skin irritant.[2]
8-Hydroxythis compound Poisonous upon ingestion. Mild skin irritant. Mutagenic in some assays. LD50 (mouse, intraperitoneal) of 48 mg/kg for 8-quinolinol.[2]

It is imperative to handle both compounds with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Industrial and Research Applications: Where They Shine

The distinct properties of this compound and 8-hydroxythis compound dictate their primary areas of application.

This compound is predominantly utilized as a chemical intermediate. Its principal use is as a precursor in the synthesis of 8-hydroxyquinoline.[1] It also finds application in the manufacturing of dyes and as a solvent for resins and terpenes.[1]

8-Hydroxythis compound boasts a much wider range of direct applications, largely owing to its antimicrobial and chelating properties:

  • Agriculture: Used as a bactericide and systemic fungicide to protect crops.[2]

  • Pharmaceuticals and Personal Care: Employed as a topical antiseptic, disinfectant, and preservative in various formulations.[10]

  • Industrial: Acts as a stabilizer and preservative to prevent oxidative degradation in products like oils and polymers.[3] It is also used for the quantitative determination of metal ions.[1]

Experimental Protocols: A Guide for the Bench

To facilitate a practical comparison in a laboratory setting, the following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of these compounds.

Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted technique for assessing antimicrobial susceptibility.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Stock_Solution Prepare Stock Solutions (this compound & 8-HQS in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Growth_Medium Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Growth_Medium->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • This compound and 8-hydroxythis compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of each compound by dissolving in DMSO. Further dilutions should be made in CAMHB to minimize the final DMSO concentration to ≤1%.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, suspend several colonies of the test organism in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the appropriate compound dilution (prepared in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (inoculum without compound), and well 12 as a sterility control (broth only).

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion: Selecting the Right Tool for the Job

The comparative analysis of this compound and 8-hydroxythis compound reveals two compounds with distinct and largely non-overlapping utility.

This compound serves as a foundational chemical, primarily valued as a precursor in organic synthesis. Its inherent antimicrobial properties are modest and generally not leveraged for direct application in this regard.

8-hydroxythis compound , in stark contrast, is a potent and versatile functional molecule. Its exceptional metal-chelating ability underpins its widespread use as a highly effective antimicrobial and antifungal agent in a multitude of industrial and research settings.

For the researcher, scientist, or drug development professional, the choice between these two sulfates is clear-cut and application-dependent. If the goal is chemical synthesis, particularly of 8-hydroxyquinoline itself, this compound is the logical starting point. However, for applications requiring robust antimicrobial, antifungal, or metal-chelating properties, 8-hydroxythis compound is unequivocally the superior choice. This guide, with its supporting data and protocols, aims to provide the necessary framework for making that choice with confidence and scientific rigor.

References

  • Agricultural Marketing Service. (n.d.). Hydroxythis compound. Available at: [Link]

  • Palica Chem. (n.d.). 8-Hydroxyquinoline Derivatives Manufacturer: Sulfate & Oxine-Copper Supplier. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available at: [Link]

  • ResearchGate. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available at: [Link]

  • MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Available at: [Link]

  • Agricultural Marketing Service. (2000). HYDROXYthis compound. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Available at: [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available at: [Link]

  • Agricultural Marketing Service. (2000). HYDROXYthis compound. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available at: [Link]

  • Palica Chem. (n.d.). 8-Hydroxyquinoline Derivatives Manufacturer: Sulfate & Oxine-Copper Supplier. Available at: [Link]

Sources

Validating Quinoline Sulfate Stoichiometry: A Comparative Guide to Combustion Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating elemental composition of quinoline sulfate via combustion analysis Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development, validating the exact stoichiometry of salt forms is a critical quality attribute. For This compound —typically formulated as the bis-quinolinium sulfate salt ($ (C_9H_7N)_2 \cdot H_2SO_4 $)—confirming the molar ratio between the organic base and the inorganic acid is essential for ensuring dosage accuracy and stability.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for organic purity, it often fails to detect inorganic counter-ions or trapped water/solvents. Combustion Analysis (CHNS) serves as the primary "gatekeeper" method, offering a simultaneous snapshot of the Carbon, Hydrogen, Nitrogen, and Sulfur content. This guide compares the performance of CHNS analysis against orthogonal techniques (Ion Chromatography and ICP-OES), providing experimental protocols and data to guide researchers in validating salt composition.

Part 1: The Primary Method – Combustion Analysis (CHNS)
1.1 Mechanism of Action

Combustion analysis relies on the instantaneous oxidation of the sample at high temperatures (


) in an oxygen-rich environment.[1] For this compound, the reaction proceeds as follows:


The resulting gases are separated via gas chromatography (GC) and detected by Thermal Conductivity Detectors (TCD).[2]

1.2 The "Matrix Effect" in Sulfates

Analyzing sulfates presents a unique challenge: Sulfur carryover . Unlike Carbon or Nitrogen, Sulfur dioxide (


) is "sticky" and can adsorb onto the combustion tube ash, leading to peak tailing and low recovery.
  • Expert Insight: To mitigate this, Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) is added as a combustion aid. These additives flux the ash and ensure complete release of
    
    
    .
Part 2: Comparative Analysis – CHNS vs. Alternatives

Why choose Combustion Analysis over specific ion methods? The table below contrasts CHNS with Ion Chromatography (IC) and Inductively Coupled Plasma (ICP).

Table 1: Performance Comparison of Validation Methods
FeatureCombustion Analysis (CHNS) Ion Chromatography (IC) ICP-OES HPLC (UV/Vis)
Target Analytes C, H, N, S (Simultaneous)Sulfate (

), Nitrate
Total Sulfur, MetalsOrganic Base (Quinoline)
Stoichiometry Insight High (Direct C:N:S ratio)Medium (Requires separate organic assay)Medium (S only, no C/N context)Low (Blind to counter-ion)
Sample Requirement Micro (

mg)
Macro (

mg)
Macro (

mg)
Micro (

mg)
Throughput 5–10 mins/sample20–30 mins/sample5–10 mins/sample15–45 mins/sample
Key Limitation Sensitive to water (hygroscopicity)Requires solubility; separate run for cationExpensive; requires acid digestionCannot quantify Sulfate
Precision (RSD)




Verdict: CHNS is the only method that validates the entire salt structure (


 ratio) in a single run. However, it must be paired with a water determination method (Karl Fischer) if the sample is hygroscopic.
Part 3: Experimental Validation Protocol
3.1 Experimental Design

To validate the stoichiometry of a synthesized batch of this compound, we compare the "Found" elemental percentages against the "Theoretical" values for the 2:1 salt.

Target Compound: Bis(quinolin-1-ium) sulfate Formula:


Molecular Weight: 

3.2 Protocol: Automated CHNS Analysis

Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • System Suitability Test (SST):

    • Run a conditioning blank (empty tin capsule).

    • Run a standard (Sulfanilamide, %S = 18.62%) three times.

    • Acceptance Criteria: K-factor deviation ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[3]
      
  • Sample Preparation:

    • Dry this compound at

      
       for 2 hours to remove surface moisture.
      
    • Weigh

      
       of sample into a tin capsule using a microbalance (readability 
      
      
      
      ).
    • Crucial Step: Add

      
       of 
      
      
      
      (Vanadium Pentoxide) powder to the capsule to catalyze Sulfur oxidation.
    • Fold the capsule airtight to exclude atmospheric Nitrogen.

  • Combustion Parameters:

    • Furnace Temp:

      
       (Left), 
      
      
      
      (Right/Reduction).
    • Carrier Gas: Helium (

      
      ).
      
    • Oxygen Injection:

      
       (optimized for complete oxidation).
      
  • Data Processing:

    • Calculate % composition based on TCD response areas.

3.3 Experimental Data: Stoichiometric Confirmation

The following data simulates a comparison between a pure, dry sample and a "failed" sample (wet/impure).

Table 2: Validation Results for this compound

ElementTheoretical (%) Exp. Batch A (Pass) Exp. Batch B (Fail) Interpretation
Nitrogen (N) 7.86


Batch B is low on base content.
Carbon (C) 60.66


Batch B likely contains water or inorganic impurities.
Hydrogen (H) 4.53


High H in Batch B indicates moisture (H₂O).
Sulfur (S) 9.00


Ratio of S:N in Batch B is skewed.
C:N Ratio 7.71


Batch B implies excess carbon or loss of nitrogen.

Analysis of Batch B: The elevated Hydrogen (


) combined with lowered Carbon and Nitrogen suggests the sample is a hydrate or insufficiently dried. A simple calculation allows us to estimate the water content:


Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating organic salts, highlighting where CHNS fits into the broader analytical strategy.

ValidationWorkflow Start Start: this compound Sample Validation Dry Step 1: Drying / TGA (Remove Surface Moisture) Start->Dry CHNS Step 2: Combustion Analysis (CHNS) Dry->CHNS Decision Do values match Theoretical ±0.4%? CHNS->Decision Pass PASS: Stoichiometry Confirmed (2:1 Salt) Decision->Pass Yes Fail FAIL: Discrepancy Found Decision->Fail No CheckH Check %H: Is it significantly high? Fail->CheckH CheckS Check %S: Is Sulfur low? CheckH->CheckS No Hydrate Diagnosis: Hydrate Form Confirm with Karl Fischer CheckH->Hydrate Yes Impurity Diagnosis: Inorganic Impurity or Poor Combustion CheckS->Impurity Yes

Figure 1: Analytical decision tree for validating this compound stoichiometry using CHNS data as the primary filter.

References
  • Royal Society of Chemistry (AMC). (2008). CHNS Elemental Analysers: Technical Brief No. 29. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis Guidelines. ACS Central Science. Retrieved from [Link]

  • Velp Scientifica. (2023). CHNS Determination in Organic Compounds. Retrieved from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Quinoline Sulfate Disposal & Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Quinoline sulfate is not merely a routine organic salt; it is a mutagenic and carcinogenic hazard that poses severe long-term risks to aquatic ecosystems. Unlike simple inorganic salts, its disposal requires strict adherence to "Cradle-to-Grave" management principles.[1]

Critical Directive: Under no circumstances should this compound or its aqueous solutions be discharged into municipal sewage systems. The compound is toxic to aquatic life with long-lasting effects (H411) and resists rapid biodegradation in anaerobic environments.

Immediate Hazard Profile
Hazard ClassCategorySignalRisk Description
Acute Toxicity Cat 4 (Oral)WarningHarmful if swallowed.[1][2][3][4][5]
Carcinogenicity Cat 1BDanger Presumed human carcinogen (based on Quinoline parent).[1][2][6]
Mutagenicity Cat 2WarningSuspected of causing genetic defects.[1][2][5]
Aquatic Toxicity Chronic 2WarningToxic to aquatic life with long-lasting effects.[1][2][5]

Physicochemical Context: The "Why" Behind the Protocol

To dispose of this compound safely, one must understand its behavior in solution.[7]

The Dissociation Mechanism: this compound is the salt form of Quinoline (a weak organic base) and Sulfuric Acid. In water, it dissociates, creating an acidic environment (pH ~3.0–4.0).[1]



Operational Insight - The Neutralization Trap: A common error in laboratories is attempting to "neutralize" this waste with a strong base (like NaOH) before disposal.

  • Risk: Adding a base deprotonates the quinolinium ion, reverting it to free-base Quinoline .[1]

  • Consequence: Free-base Quinoline is an oily, hygroscopic liquid with poor water solubility and high volatility.[1] By neutralizing, you inadvertently convert a stable, soluble salt into a volatile, biphasic organic hazard that is more difficult to contain and incinerate.[1]

  • Protocol: Do not neutralize. Dispose of the material as acidic organic waste.

Disposal Workflows

A. Solid Waste (Pure Substance)

Applicability: Expired reagents, spill cleanup residues.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates).[1][8] this compound is combustible.

  • Primary Containment: Place the solid in a chemically compatible wide-mouth jar (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label. Explicitly mark: "TOXIC - MUTAGEN - ORGANIC SOLID."

  • Disposal Path: Transfer to EHS (Environmental Health & Safety) for High-Temperature Incineration .

B. Liquid Waste (Aqueous Solutions)

Applicability: Mother liquors, reaction byproducts.[1]

  • pH Check: Verify pH is acidic (< 7).

  • Solvent Compatibility: Ensure the solution does not contain oxidizers.

  • Containerization: Use a dedicated "Aqueous Acidic Waste" carboy.

    • Crucial: Do not commingle with "Basic Organic Waste" or "Cyanide Waste" to prevent heat generation or toxic gas evolution.

  • Labeling: Mark as "AQUEOUS ACIDIC WASTE w/ ORGANIC TOXINS (this compound)."

C. Liquid Waste (Organic Solvents)

Applicability: Extractions using methanol, DMSO, or DCM.[1]

  • Classification: Treat as "Flammable Organic Waste" (if solvent is flammable) or "Halogenated Waste" (if DCM/Chloroform is used).

  • Segregation: this compound is soluble in methanol. Ensure the waste stream is compatible with the incineration feed.

  • Path: Fuel blending or incineration.

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision points for classifying and processing this compound waste.

QuinolineDisposal Start This compound Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Liquid ActionSolid Containerize in HDPE/Glass Label: TOXIC SOLID Solid->ActionSolid LiquidType Solvent Base? Liquid->LiquidType Aqueous Aqueous Solution (Acidic pH) LiquidType->Aqueous Water Organic Organic Solvent (MeOH, DMSO, etc.) LiquidType->Organic Organic Solvent ActionAq Do NOT Neutralize Segregate as Acidic Aqueous Label: TOXIC ACIDIC LIQUID Aqueous->ActionAq ActionOrg Segregate by Halogen Content Label: FLAMMABLE/TOXIC ORGANIC Organic->ActionOrg Disposal High-Temperature Incineration (Approved Facility) ActionSolid->Disposal ActionAq->Disposal ActionOrg->Disposal

Figure 1: Decision matrix for this compound disposal, emphasizing the prohibition of neutralization for aqueous streams.[8]

Regulatory & Compliance Data

RCRA Waste Codes (USA)

While this compound itself is not explicitly listed with a unique P or U code, the parent compound Quinoline is listed as U163 .

  • Conservative Compliance: Most EHS protocols dictate treating the sulfate salt as U163 (Toxic Waste) to ensure "Cradle-to-Grave" tracking liability is covered.[1]

  • Recommendation: Label waste manifests with U163 if the waste is a commercial chemical product being discarded, or characterize it as D002 (Corrosive) if pH < 2, and Toxic based on the SDS.

Physical Properties for Disposal Logistics
PropertyValueDisposal Implication
Water Solubility SolubleMobile in water; high aquatic risk.[1][2]
pH (1% soln) ~3.0 - 4.0Corrosive to metal plumbing; requires acid-resistant containers.[1][2]
Flash Point N/A (Solid)Combustible but not flammable; organic solvents dictate flammability.[1][2]
Incompatibility Strong OxidizersRisk of fire/explosion; store and ship separately.[1][2]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Merck KGaA.[4]

  • U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes (40 CFR Part 261). RCRA Online.

  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: this compound.[7]

  • PubChem. (2024).[9] Compound Summary: this compound.[7] National Library of Medicine.

Sources

Personal protective equipment for handling Quinoline sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Context

Quinoline sulfate (CAS 54957-90-3) is not merely a "toxic solid"; it is the sulfate salt of a Category 1B Carcinogen and Category 2 Mutagen .[1] While the salt form reduces volatility compared to the free base (Quinoline, CAS 91-22-5), it introduces a critical risk vector: dust inhalation and rapid transdermal absorption upon solubilization .[1][2]

This guide moves beyond generic MSDS advice. It treats this compound as a "Trojan Horse" compound—stable as a dry solid but metabolically active and highly permeable once it encounters physiological moisture (sweat, mucous membranes) or organic solvents.[1][2][3]

Part 1: The "Why" – Mechanistic Toxicity

To handle this compound safely, you must understand its mechanism.[1][3] Quinoline moieties are planar, aromatic systems capable of intercalating into DNA base pairs , causing frameshift mutations.[1][2][3]

  • The Salt Factor: The sulfate group makes the compound water-soluble.[1][3] Upon contact with the moisture of your eyes or lungs, it dissociates, delivering the mutagenic quinoline cation directly into cellular uptake pathways.[1][2]

  • The Permeation Risk: While the solid sits on a glove, the solution (once dissolved) can permeate standard latex in minutes.[1][3]

Part 2: PPE Selection Matrix (Task-Based)

We do not use a "one-size-fits-all" PPE approach.[1][2][3] Protection must scale with the physical state of the compound.[3]

Table 1: PPE Specifications by Operational State
ComponentScenario A: Dry Solid Handling (Weighing/Transfer)Scenario B: Solution Handling (Dissolved in Water/Organics)Scientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer).[1][2] Change immediately if contaminated.[1][3]Laminate Film (Silver Shield/4H) or Viton .[1][3] Standard Nitrile is insufficient for prolonged contact with organic solutions.[1][3]Quinoline permeates rubber matrices.[1][3] Laminate film provides >4hr breakthrough time against aromatic amines.[1]
Respiratory N95 or P100 Respirator (if outside biosafety cabinet).[1][3]Fume Hood (Engineering Control). Respirator backup if spill occurs.[1][3]The sulfate salt is a fine dust; inhalation allows direct systemic entry via alveolar absorption.[3]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1][3]Chemical Safety Goggles + Face Shield (if volume >500mL).[1]Dust can bypass safety glasses.[1][3] Solutions cause severe irritation and corneal opacity.[1]
Body Defense Lab Coat (Buttoned, high neck).[1][2][3]Chemical-Resistant Apron (Tychem/Tyvek) over Lab Coat.[1][2]Cotton absorbs liquids, holding the mutagen against the skin.[1] An apron provides an impervious barrier.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the experimental phase.

PPE_Decision_Logic Start Start: Handling this compound State Determine Physical State Start->State Solid Dry Solid / Powder State->Solid Weighing Liquid Dissolved / Solution State->Liquid Synthesis/Extraction Control_Solid Eng. Control: HEPA Filtered Balance Enclosure Solid->Control_Solid Control_Liquid Eng. Control: Chemical Fume Hood Liquid->Control_Liquid PPE_Solid PPE: Double Nitrile + N95 (Focus: Dust) Control_Solid->PPE_Solid PPE_Liquid PPE: Laminate Gloves + Apron (Focus: Permeation) Control_Liquid->PPE_Liquid

Figure 1: Decision logic for PPE selection based on the physical state of this compound.[1][2] Note the shift from dust control (Solid) to permeation resistance (Liquid).[1]

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (The Static Risk)

This compound powder is often electrostatic.[1][3] "Fly-away" particles are the primary exposure vector.[1][3]

  • Engineering Setup: Use a static-dissipative weighing funnel. Operate inside a Powder Containment Hood or a Fume Hood with the sash lowered.[3]

  • Damping: Place a damp paper towel (water) on the floor of the hood (away from the balance) to act as a "dust magnet" for stray particles.[1][3]

  • Transfer: Do not pour from height. Use a spatula to transfer directly into the receiving vessel.

  • Decon: Immediately wipe the balance area with a wet wipe (water/surfactant) followed by ethanol.[1][3] Reason: Water solubilizes the salt for removal; ethanol removes organic residues.[1]

Protocol B: Emergency Spill Response

Do not use a vacuum cleaner unless it is a dedicated HazMat HEPA unit.[1][3] Standard vacuums will aerosolize the mutagen.

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate Area (Allow dust to settle: 2 mins) Spill->Isolate PPE_Up 2. Don PPE: Resp (P100) + Double Gloves Isolate->PPE_Up Wet_Method 3. Wet Method: Cover with damp paper towels (Prevents aerosolization) PPE_Up->Wet_Method Scoop 4. Scoop/Wipe: Transfer to HazWaste Container Wet_Method->Scoop Wash 5. Final Wash: Soap/Water -> Solvent Rinse Scoop->Wash

Figure 2: Safe workflow for cleaning up solid this compound spills.[1][2][3] The "Wet Method" is critical to prevent inhalation.[1][3]

Part 5: Disposal & Waste Management

Never flush this compound down the drain.[1][3] It is toxic to aquatic life with long-lasting effects (H411).[1][2][3][4]

  • Segregation: Collect all solid waste (gloves, weighing boats, paper towels) in a dedicated solid hazardous waste bag labeled "Toxic/Carcinogenic."[1][2][3]

  • Liquid Waste: Solutions must be segregated into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.[1][3]

  • Destruction: The only acceptable disposal method is High-Temperature Incineration equipped with scrubbers for nitrogen oxides (NOx) and sulfur oxides (SOx).[1][3]

References

  • European Chemicals Agency (ECHA). Substance Information: Quinoline.[1][3] (Accessed 2023).[1][5] Link: [Link][1]

  • PubChem. Compound Summary: this compound.[1][3][6] National Library of Medicine.[1] Link: [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.[1] Link: [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline sulfate
Reactant of Route 2
Quinoline sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.